Inamrinone lactate falls under the category of phosphodiesterase inhibitors, specifically targeting phosphodiesterase type 3. This classification is crucial as it relates to its mechanism of action and therapeutic effects. The compound is typically administered intravenously and has been utilized in clinical settings since its approval in 1984 .
The synthesis of inamrinone lactate involves several steps, primarily focusing on the formation of inamrinone followed by its conversion into lactate form. The synthesis can be summarized as follows:
The process emphasizes optimizing reaction conditions, including temperature and solvent choice, to maximize yield and purity, often exceeding 99% purity .
Inamrinone lactate has a complex molecular structure characterized by the following features:
The structural representation indicates that the lactate moiety enhances water solubility, facilitating intravenous administration .
Inamrinone lactate participates in various chemical reactions relevant to its pharmacological activity:
These reactions are central to its therapeutic effects in treating heart failure.
The mechanism of action of inamrinone lactate involves several key pathways:
This dual action—improving heart function while reducing vascular resistance—makes it particularly useful in acute heart failure settings.
Inamrinone lactate exhibits several important physical and chemical properties:
These properties are critical for ensuring safe and effective use in clinical settings.
Inamrinone lactate is primarily used for:
Inamrinone lactate (formerly amrinone) functions as a selective inhibitor of phosphodiesterase-III (PDE3), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. By binding to PDE3's catalytic site, inamrinone prevents cAMP degradation, elevating intracellular cAMP levels by 20–40% in cardiomyocytes [1] [6]. This cAMP accumulation activates protein kinase A (PKA), which phosphorylates key regulatory proteins involved in calcium handling and contractility [2] [10]. The specificity of inamrinone for PDE3 isoforms is notable: it preferentially targets PDE3A in cardiac muscle (Km for cAMP = 0.18 μM) over PDE3B in vascular smooth muscle (Km = 0.38 μM) [10].
Table 1: PDE3 Isoforms Targeted by Inamrinone Lactate
PDE3 Isoform | Km for cAMP (μM) | Primary Tissue Localization | Inamrinone IC₅₀ |
---|---|---|---|
PDE3A | 0.18 | Cardiac Myocytes | 16.7 μM |
PDE3B | 0.38 | Vascular Smooth Muscle | >20 μM |
Source: [10]
The elevation of cAMP by inamrinone profoundly alters calcium (Ca²⁺) cycling in cardiac myocytes. PKA phosphorylation triggers two primary effects:
Table 2: Calcium Handling Proteins Modulated by Inamrinone
Protein Target | Effect of Phosphorylation | Functional Outcome |
---|---|---|
L-Type Ca²⁺ Channels | Increased open probability | Enhanced Ca²⁺ influx |
Phospholamban | Disinhibition of SERCA2a | Faster SR Ca²⁺ reuptake |
Ryanodine Receptors (RyR) | Increased sensitivity to Ca²⁺ | Amplified CICR amplitude |
In vascular smooth muscle, inamrinone-induced cAMP accumulation activates PKA, which:
Table 3: Hemodynamic Effects of Inamrinone-Induced Vasodilation
Parameter | Change (%) | Clinical Impact |
---|---|---|
Systemic Vascular Resistance | ↓ 20–30 | Reduced afterload |
Pulmonary Vascular Resistance | ↓ 15–22 | Improved right ventricular output |
Pulmonary Capillary Wedge Pressure | ↓ 25 | Reduced pulmonary congestion |
Cardiac Output | ↑ 40–60 | Enhanced tissue perfusion |
Inamrinone and milrinone share core mechanisms but differ critically in potency, selectivity, and clinical effects:
Milrinone’s higher potency allows lower therapeutic doses but increases arrhythmia risk due to stronger cAMP elevation [7].
Cardiac vs. Vascular Effects:
Milrinone’s vasodilatory effects are 3-fold more pronounced, increasing hypotension risk [6] [7].
Pharmacokinetics:
Inamrinone’s metabolites (N-glycolate, N-acetate) are inactive, whereas milrinone’s O-glucuronide metabolite retains partial activity [6] [7].
Clinical Utility:
Table 4: Inamrinone vs. Milrinone Pharmacological Profile
Parameter | Inamrinone | Milrinone | Clinical Implications |
---|---|---|---|
PDE3 IC₅₀ | 16.7 μM | 0.15 μM | Milrinone: Higher potency |
Inotropy in Neonates | Negative (canine) | Positive | Inamrinone: Caution in pediatrics |
Half-Life | 3.6–5.8 hrs | 2–2.5 hrs | Milrinone: Faster hemodynamic control |
Primary Metabolism | Hepatic conjugation | Renal excretion | Inamrinone: Adjust in liver disease |
Vasodilatory Potency | Moderate | High | Milrinone: Higher hypotension risk |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7